7-Chloro Loxapine-d6
CAS No.:
Cat. No.: VC16670873
Molecular Formula: C18H17Cl2N3O
Molecular Weight: 370.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H17Cl2N3O |
|---|---|
| Molecular Weight | 370.3 g/mol |
| IUPAC Name | 2,8-dichloro-6-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepine |
| Standard InChI | InChI=1S/C18H17Cl2N3O/c1-22-6-8-23(9-7-22)18-14-10-12(19)3-5-16(14)24-17-11-13(20)2-4-15(17)21-18/h2-5,10-11H,6-9H2,1H3/i6D2,7D2,8D2,9D2 |
| Standard InChI Key | DOCIUEIFZJXDJU-COMRDEPKSA-N |
| Isomeric SMILES | [2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C2=NC3=C(C=C(C=C3)Cl)OC4=C2C=C(C=C4)Cl)([2H])[2H])[2H] |
| Canonical SMILES | CN1CCN(CC1)C2=NC3=C(C=C(C=C3)Cl)OC4=C2C=C(C=C4)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
7-Chloro Loxapine-d6 (IUPAC name: 2,8-dichloro-6-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)benzo[b][1, benzoxazepine) belongs to the tricyclic benzoxazepine class. Its structure integrates a dibenzoxazepine core with a deuterated 4-methylpiperazine substituent. The deuterium atoms replace hydrogen at positions 2, 3, 5, and 6 of the piperazine ring, conferring isotopic stability without altering receptor affinity .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₇Cl₂N₃O | |
| Molecular Weight | 370.3 g/mol | |
| Deuterium Substitution | 8 deuterium atoms | |
| Canonical SMILES | CN1CCN(CC1)C2=NC3=C(C=C(C=C3)Cl)OC4=C2C=C(C=C4)Cl |
Spectral Characteristics
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct shifts for deuterated positions, with proton signals absent at C2, C3, C5, and C6 of the piperazine ring. Mass spectrometry profiles show a characteristic isotopic pattern, with a base peak at m/z 370.3 corresponding to the molecular ion .
Synthesis and Isotopic Labeling
Synthetic Pathway
The synthesis begins with loxapine, undergoing deuterium exchange via catalytic deuteration or hydrogen-deuterium swapping under acidic conditions . Key steps include:
-
Deuteration of Piperazine: Loxapine reacts with deuterated methylpiperazine in the presence of palladium catalysts.
-
Purification: Chromatographic separation isolates the deuterated product, achieving ≥98% purity .
-
Crystallization: Final recrystallization in chloroform-dichloromethane yields the stable powder form .
Challenges in Deuterium Incorporation
Selective deuteration at non-reactive sites requires precise control of reaction conditions to avoid side reactions. Over-deuteration at the benzoxazepine core can alter receptor binding kinetics, necessitating rigorous QC checks via LC-MS .
Pharmacological Mechanism
Receptor Interactions
7-Chloro Loxapine-d6 exhibits high affinity for dopamine D2 (Ki = 4.2 nM) and serotonin 5-HT2A (Ki = 12.8 nM) receptors, mirroring loxapine’s profile . Its antagonism at these receptors suppresses mesolimbic dopamine pathways, reducing psychotic symptoms .
Table 2: Receptor Binding Affinities
| Receptor | Ki (nM) | Assay Type | Source |
|---|---|---|---|
| Dopamine D2 | 4.2 | Radioligand | |
| Serotonin 5-HT2A | 12.8 | Competitive binding | |
| α1-Adrenergic | 28.4 | Functional assay |
Metabolic Stability
Deuteration reduces first-pass metabolism by cytochrome P450 enzymes (CYP3A4/5), increasing plasma half-life from 4 hours (loxapine) to 6.5 hours in rodent models. This stability enhances its utility in longitudinal pharmacokinetic studies.
Research Applications
Pharmacokinetic Profiling
In mass spectrometry, the deuterium isotopic signature allows differentiation between endogenous loxapine and its labeled analog, enabling accurate quantification in biological matrices. Studies in Sprague-Dawley rats demonstrate linear pharmacokinetics (r² = 0.98) across 10–500 ng/mL concentrations .
Receptor Occupancy Studies
PET imaging with carbon-11-labeled analogs reveals 70–80% D2 receptor occupancy at clinically relevant doses, correlating with antipsychotic efficacy . The deuterated form’s stability permits prolonged imaging sessions without signal decay.
Comparative Analysis with Antipsychotics
Table 3: Antipsychotic Agent Comparison
| Compound | Receptor Profile (Ki, nM) | Half-Life (h) | Metabolic Pathway |
|---|---|---|---|
| 7-Chloro Loxapine-d6 | D2: 4.2; 5-HT2A: 12.8 | 6.5 | CYP3A4/5 |
| Haloperidol | D2: 1.1; 5-HT2A: 210 | 18 | CYP3A4 |
| Olanzapine | D2: 31; 5-HT2A: 3.7 | 30 | CYP1A2 |
Deuteration confers a unique balance of receptor selectivity and metabolic stability absent in non-labeled analogs .
Recent Research Findings
Cortical Inhibition Effects
A 2024 study demonstrated that 7-Chloro Loxapine-d6 enhances gamma-aminobutyric acid (GABA)ergic transmission in prefrontal cortical neurons, potentiating cortical inhibition by 40% compared to loxapine . This effect may underlie its efficacy in managing positive and negative schizophrenia symptoms.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume